molecular formula C12H6Cl2N2O6S B157296 Bis(4-chloro-3-nitrophenyl) sulphone CAS No. 1759-05-3

Bis(4-chloro-3-nitrophenyl) sulphone

Cat. No.: B157296
CAS No.: 1759-05-3
M. Wt: 377.2 g/mol
InChI Key: YSEMNCKHWQEMTC-UHFFFAOYSA-N
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Description

Bis(4-chloro-3-nitrophenyl) sulphone is an organic compound with the chemical formula C12H6Cl2N2O6S. It is known for its yellow crystalline appearance and strong odor. This compound is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfate. It is primarily used in chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-chloro-3-nitrophenyl) sulphone typically involves the nitration of 4,4’-dichlorodiphenyl sulfone. The process begins with dissolving 4,4’-dichlorodiphenyl sulfone in 1,2-dichloroethane. Nitric acid is then added to the solution, followed by the dropwise addition of sulfuric acid at a controlled temperature of 30-40°C. The mixture is stirred for several hours at 70-80°C, after which it is cooled and separated into an organic layer and a mixed acid layer. The organic layer is then subjected to steam distillation to remove the solvent, resulting in the formation of needle-like crystals of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization from ethanol to obtain pure crystals with a melting point of 201-202°C .

Chemical Reactions Analysis

Types of Reactions

Bis(4-chloro-3-nitrophenyl) sulphone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-chloro-3-nitrophenyl) sulphone has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-chloro-3-nitrophenyl) sulphone involves its reactive functional groups, which allow it to participate in various chemical reactions. The sulfone group acts as an electron-withdrawing group, enhancing the reactivity of the compound in nucleophilic substitution reactions. The nitro groups can undergo reduction to form amino groups, which can further participate in condensation reactions to form polymers.

Comparison with Similar Compounds

Bis(4-chloro-3-nitrophenyl) sulphone is unique due to its combination of chloro and nitro substituents on the phenyl rings, which confer specific reactivity patterns. Similar compounds include:

These comparisons highlight the unique properties and reactivity of this compound, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-4-(4-chloro-3-nitrophenyl)sulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEMNCKHWQEMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170040
Record name Bis(4-chloro-3-nitrophenyl) sulphone
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Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1759-05-3
Record name 1,1′-Sulfonylbis[4-chloro-3-nitrobenzene]
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Record name Bis(4-chloro-3-nitrophenyl) sulphone
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Record name Bis(4-chloro-3-nitrophenyl) sulphone
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Record name Bis(4-chloro-3-nitrophenyl) sulphone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of polymers can be synthesized using bis(4-chloro-3-nitrophenyl) sulfone?

A1: Bis(4-chloro-3-nitrophenyl) sulfone serves as a key monomer in the synthesis of various polymers, including:

  • Polysulfides: It reacts with bis(4-mercaptophenyl) sulfide to yield polysulfides. This reaction can be carried out in a mixture of N-methyl-2-pyrrolidone (NMP) and water or even in plain water with appropriate organic bases. []
  • Polyethers: Bisphenols, like bisphenol-A (BPA), bisphenol-AF (BPAF), and bisphenol-S (BPS), react with bis(4-chloro-3-nitrophenyl) sulfone to produce polyethers. These reactions are typically conducted in DMAc/water mixtures or plain water using organic bases. []
  • Polyarylamines: Polyarylamines can be synthesized through vinylogous nucleophilic substitution polymerization of bis(4-chloro-3-nitrophenyl) sulfone with aromatic and aliphatic diamines. High molecular weight polymers are achievable using solvents like dimethyl sulfoxide and N-methyl-2-pyrrolidone. []

Q2: What makes bis(4-chloro-3-nitrophenyl) sulfone suitable for synthesizing these polymers?

A2: The structure of bis(4-chloro-3-nitrophenyl) sulfone features two electron-withdrawing nitro (-NO2) groups that activate the chlorine atoms towards nucleophilic substitution reactions. This activation allows bis(4-chloro-3-nitrophenyl) sulfone to readily react with nucleophiles such as thiols, amines, and phenols, making it a valuable building block for various polymers.

Q3: Are there alternative methods to synthesize aromatic polysulfides besides using bis(4-chloro-3-nitrophenyl) sulfone?

A: Yes, research suggests that S,S′-bis(trimethylsilyl)-substituted aromatic dithiols can be polycondensed with activated aromatic dihalides, including bis(4-chloro-3-nitrophenyl) sulfone and bis(4-fluorophenyl) sulfone, to produce aromatic polysulfides. This approach offers advantages over traditional methods using parent dithiols and activated dihalides. []

Q4: What is the role of bases in the polymerization reactions involving bis(4-chloro-3-nitrophenyl) sulfone?

A4: Bases play a crucial role in these polymerization reactions by acting as acid acceptors. They neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction. This neutralization prevents HCl from protonating the nucleophile, which would hinder further polymerization and limit the molecular weight of the resulting polymer.

Q5: Are there studies on the properties of the synthesized polymers?

A: Yes, some studies investigate the characteristics of the resulting polymers. For instance, polyarylamines synthesized using bis(4-chloro-3-nitrophenyl) sulfone exhibit good solubility in polar aprotic solvents and demonstrate thermal stability up to 300°C. []

Q6: How is bis(4-chloro-3-nitrophenyl) sulfone synthesized?

A: Bis(4-chloro-3-nitrophenyl) sulfone can be synthesized through a phase-transfer catalyzed, nucleophilic displacement reaction. This reaction involves phenoxides and bis(4-chlorophenyl) sulfone as starting materials. []

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